1-(4-fluoro-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-11-8-13(5-6-14(11)17)22-10-15(20-21-22)16(23)19-9-12-4-2-3-7-18-12/h2-8,10H,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTAEYHNLMWYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries. They are thought to interact with a variety of biological targets, contributing to their broad range of applications.
Mode of Action
The biological activities of similar compounds, like trifluoromethylpyridines, are thought to be due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety. These properties can influence how these compounds interact with their targets, potentially leading to changes in biological function.
Biological Activity
1-(4-fluoro-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1326878-15-2) is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a triazole ring that is known for its diverse biological properties. The presence of a fluoro group enhances the compound's lipophilicity and metabolic stability, which are critical for drug development.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 311.31 g/mol |
| CAS Number | 1326878-15-2 |
The mechanism of action for this compound involves its interaction with specific biological targets. The triazole moiety is known to inhibit enzymes such as cytochrome P450, which is crucial in various metabolic processes. Additionally, the pyridine ring may enhance binding affinity to biological receptors or enzymes, modulating their activity effectively.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of cell wall synthesis or function.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Research indicates that compounds with similar structures can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. For example, related triazole compounds demonstrated IC50 values ranging from 1.95 to 4.24 µM against cancer cell lines, suggesting potent antiproliferative effects .
Study on Antimicrobial Efficacy
In a comparative study involving various triazole compounds, it was found that the compound exhibited notable inhibition against E. coli and S. aureus. The results indicated that the fluoro-substituted phenyl ring significantly contributed to enhanced antimicrobial activity .
Study on Anticancer Properties
Another study evaluated the anticancer effects of triazole derivatives against different cancer cell lines. The results showed that the tested compounds inhibited cell proliferation effectively, with some demonstrating better activity than established drugs like doxorubicin . The study highlighted the importance of structural modifications in enhancing biological activity.
Scientific Research Applications
The compound exhibits a range of biological activities that make it relevant for research in medicinal chemistry:
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. A study demonstrated that similar triazole compounds effectively inhibited fungal growth, suggesting potential applications in treating fungal infections .
Anticancer Properties
Triazole derivatives are known for their anticancer activity. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the disruption of microtubule dynamics and interference with cell cycle progression.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This suggests potential applications in treating inflammatory diseases such as arthritis .
Synthesis and Derivatives
Synthesis routes for 1-(4-fluoro-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involve multi-step processes starting from readily available precursors. The synthesis often includes azide and alkyne coupling reactions, characteristic of triazole formation.
Case Study 1: Antifungal Activity
A series of triazole derivatives were synthesized and evaluated for their antifungal activity against Candida species. The results showed that certain modifications to the triazole structure significantly enhanced antifungal potency compared to standard treatments like fluconazole .
Case Study 2: Anticancer Efficacy
In another study, a related triazole compound was tested against various cancer cell lines. The findings indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.
Preparation Methods
Cyclization of α-Cyanoacetamides with In Situ-Generated Azides
Reaction Mechanism and Substrate Design
The triazole core is constructed via a cyclization reaction between α-cyanoacetamides and aryl azides under basic conditions. This method, adapted from analogous syntheses, avoids metal catalysts by leveraging the inherent reactivity of α-cyanoacetamides. For the target compound:
- α-Cyanoacetamide precursor : 2-cyano-N-(pyridin-2-ylmethyl)acetamide.
- Azide precursor : 4-fluoro-3-methylphenyl azide, generated in situ from the corresponding aryl amine using 1H-imidazole-1-sulfonyl azide hydrochloride.
The reaction proceeds in ethanol with sodium hydroxide at 80°C under microwave irradiation, yielding the triazole-4-carboxamide directly via cyclization and dehydration. This one-pot approach achieves 45–60% yields for similar substrates, with purity enhanced by trituration in ethyl acetate.
Optimization Considerations
- Solvent selection : Ethanol promotes solubility of both polar (azide) and nonpolar (aryl) components.
- Base stoichiometry : Equimolar sodium hydroxide ensures deprotonation of the α-cyanoacetamide while avoiding side reactions.
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time from hours to minutes, minimizing decomposition.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Regioselective Triazole Formation
The CuAAC reaction between terminal alkynes and azides offers precise 1,4-regioselectivity, critical for the target compound’s substitution pattern. Key steps include:
- Alkyne precursor : Propiolic acid derivatives functionalized with the pyridin-2-ylmethyl carboxamide group.
- Azide precursor : 4-fluoro-3-methylphenyl azide.
Using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate), the reaction proceeds in aqueous tert-butanol at 25–50°C, achieving >80% yields for analogous triazoles. The carboxamide group is introduced either pre- or post-cycloaddition:
Pre-Functionalized Alkyne Route
- Synthesis of N-(pyridin-2-ylmethyl)propiolamide : Propiolic acid is activated as an acid chloride (using thionyl chloride) and coupled with pyridin-2-ylmethylamine in dichloromethane with triethylamine.
- Cycloaddition : Reacting the alkyne with 4-fluoro-3-methylphenyl azide under Cu catalysis yields the target compound.
Post-Functionalization Route
- Triazole carboxylic acid intermediate : Hydrolysis of the nitrile group in 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile (synthesized via CuAAC) using concentrated HCl.
- Amide coupling : The carboxylic acid is activated with HATU and reacted with pyridin-2-ylmethylamine in DMF, yielding the carboxamide.
Lewis Acid-Catalyzed Direct Amidation
Amidation of Triazole Esters
For substrates where ester groups are present, direct amidation avoids multi-step functionalization. A protocol from employs Sc(OTf)₃ (20 mol%) in toluene at 110°C to catalyze the reaction between methyl 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate and pyridin-2-ylmethylamine. This method achieves 70–85% yields with minimal racemization.
Comparative Analysis of Synthetic Routes
Q & A
Q. What synthetic methodologies are validated for constructing the triazole core in this compound?
The triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Preparation of 4-fluoro-3-methylphenyl azide from the corresponding amine using sodium nitrite and trimethylsilyl azide.
- Reaction with a propargylamide precursor (e.g., N-(pyridin-2-ylmethyl)propiolamide) under inert conditions (argon/nitrogen) at 60–80°C.
- Solvent optimization: DMF or acetonitrile enhances reaction efficiency, while bases like potassium carbonate improve yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
Essential characterization methods include:
- 1H/13C NMR : Aromatic protons (δ 7.2–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm) confirm regiochemistry.
- HRMS-ESI : Molecular ion peaks (e.g., [M+H]+ at m/z 352.12) validate molecular formula (C16H14FN5O).
- IR spectroscopy : Triazole ring vibrations (1550–1600 cm⁻¹) and carbonyl stretching (~1650 cm⁻¹) confirm functional groups .
Q. What preliminary biological screening approaches are recommended?
Initial assays should focus on:
- Enzyme inhibition : Kinase or protease inhibition using fluorescence-based assays (IC50 determination).
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Solubility screening : Shake-flask method in PBS (pH 7.4) with HPLC quantification to identify formulation challenges .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Fluorine position : 4-Fluoro substitution enhances metabolic stability compared to 3-fluoro analogs (logP reduction by 0.3–0.5 units).
- Pyridylmethyl vs. benzyl groups : Pyridyl derivatives show 3–5× higher kinase inhibition due to hydrogen bonding with ATP-binding pockets.
- Methyl group on phenyl : Improves lipophilicity (clogP +0.2) but may reduce solubility in aqueous buffers .
| Substituent Position | Bioactivity (IC50, nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluoro, 3-methyl | 12.5 ± 1.2 | 8.9 ± 0.3 |
| 3-Fluoro, 4-methyl | 45.6 ± 3.1 | 15.2 ± 1.1 |
| Unsubstituted phenyl | >100 | 22.4 ± 2.0 |
Q. What computational strategies predict binding modes to therapeutic targets?
- Molecular docking : Use AutoDock Vina with PyRx interface. Optimize ligand geometry via Gaussian09 (B3LYP/6-31G* level).
- MD simulations : GROMACS or AMBER for 100 ns trajectories to assess target-ligand stability (RMSD <2.0 Å).
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinity (ΔG < -8 kcal/mol suggests strong binding) .
Q. How can contradictory solubility data across studies be resolved?
Discrepancies arise from:
- Solvent choice : DMSO stocks overestimate solubility; use lyophilized compound reconstituted in PBS.
- Temperature control : Maintain 25±0.5°C during shake-flask experiments.
- Ionic strength effects : Adjust NaCl concentration (0.01–0.15 M) to mimic physiological conditions .
Q. What reaction mechanisms explain regioselectivity in triazole formation?
- Kinetic vs. thermodynamic control : CuAAC favors 1,4-disubstituted triazole due to lower activation energy.
- Steric effects : Bulky substituents (e.g., pyridin-2-ylmethyl) direct alkyne addition to the less hindered position.
- DFT calculations : Transition state analysis confirms Cu(I)-acetylide intermediate stabilization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
